[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
Description
[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic pyrazole-derived ester characterized by a 4-methoxy-substituted pyrazole core, a phenyl group at position 1, and a [(1-cyanocyclohexyl)carbamoyl]methyl ester moiety at position 2.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-methoxy-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-16-12-24(15-8-4-2-5-9-15)23-18(16)19(26)28-13-17(25)22-20(14-21)10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSWPHVTCPPMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)OCC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The cyclization proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbonyl group, followed by dehydration. Glacial acetic acid is commonly used as both solvent and catalyst, with temperatures maintained at 80–100°C for 4–6 hours. A representative reaction is:
$$
\text{Phenylhydrazine} + \text{Methyl 3-methoxy-3-oxo-2-phenylpropanoate} \xrightarrow{\text{AcOH, Δ}} \text{Methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate}
$$
Optimization and Yield
Yields for analogous pyrazole syntheses range from 65% to 85%, depending on the electron-withdrawing or donating nature of substituents. Introducing a methoxy group at the 4-position requires careful control of steric and electronic effects to prevent side reactions.
Esterification and Functional Group Modifications
The carboxylate group at the 3-position of the pyrazole ring is critical for subsequent carbamoylation. While the methyl ester is often pre-formed in the cyclization step, post-synthesis esterification may be employed using methanol and catalytic sulfuric acid under reflux.
Hydrolysis and Activation
For amidation, the ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in THF/water. The resulting acid is activated via conversion to an acid chloride (using thionyl chloride) or a mixed anhydride (using ethyl chloroformate).
Introduction of the (1-Cyanocyclohexyl)carbamoyl Group
The final step involves coupling the activated carboxylate with 1-cyanocyclohexylamine. This amidation is typically performed using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in dichloromethane or DMF.
Reaction Conditions and Yield
Optimal conditions include:
- Solvent : Anhydrous DMF
- Base : Triethylamine or DIEA (N,N-diisopropylethylamine)
- Temperature : 0°C to room temperature
- Time : 12–24 hours
Yields for similar carbamoylations range from 70% to 90%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes and Innovations
One-Pot Strategies
Recent advances explore one-pot syntheses to reduce intermediate isolation. For example, in situ generation of the hydrazone intermediate from phenylhydrazine and a β-keto ester, followed by Vilsmeier–Haack cyclization (using POCl₃ and DMF), has been reported for related pyrazoles.
Green Chemistry Approaches
To avoid corrosive reagents like POCl₃, microwave-assisted synthesis and ionic liquid catalysts have been investigated. A patent highlights a 77% yield for a similar carboxamidine derivative using chlorobenzene and PCI₅ alternatives, emphasizing safer protocols.
Analytical Characterization and Quality Control
Critical characterization data for intermediates and the final compound include:
Industrial Scalability and Challenges
Scale-up requires addressing:
- Solvent Recovery : DMF and chlorinated solvents pose environmental concerns; switch to 2-MeTHF or cyclopentyl methyl ether is recommended.
- Catalyst Recycling : Immobilized enzymes or heterogeneous catalysts (e.g., Amberlyst-15) improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, particularly at the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions may target the cyano group, converting it into amine or alcohol groups under specific conditions.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions within the molecule, especially the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide.
Reduction: : Typical reagents might include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reactants can vary widely but may include halogens for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Amines, alcohols.
Substitution Products: : Depending on the reactants, a wide range of substituted pyrazole derivatives can be formed.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry
Catalysis: : It serves as a ligand or a building block for catalysts in organic synthesis.
Biology
Biochemical Probes: : Used as a biochemical probe to study enzyme activities and interaction mechanisms.
Medicine
Industry
Material Science: : Utilized in creating specialized polymers and materials with desired properties.
Mechanism of Action
The specific mechanism of action of this compound involves interactions at the molecular level, often with enzymes or receptors.
Molecular Targets: : It may target enzyme active sites or cellular receptors, modulating biological pathways.
Pathways Involved: : The compound can influence pathways related to metabolism, signal transduction, or cellular regulation, depending on its functional groups and structure.
Comparison with Similar Compounds
Key Findings :
- The target compound’s ester group distinguishes it from carboximidamide derivatives, likely altering solubility and reactivity. Esters are more prone to hydrolysis than carboximidamides, which may affect stability in aqueous environments.
Pyrazole Carboxylate Esters ()
Methyl 4-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-28-5) shares the pyrazole-3-carboxylate core with the target compound but lacks the [(1-cyanocyclohexyl)carbamoyl]methyl group:
| Compound | Substituents | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4-methoxy, phenyl, [(1-cyanocyclohexyl)carbamoyl]methyl | Ester, carbamoyl | Not explicitly stated | ~400 (estimated) |
| Methyl 4-phenyl-1H-pyrazole-3-carboxylate | Phenyl, methyl ester | Ester | C19H21N3O4 | 355.39 |
Key Findings :
- The target compound’s molecular weight is approximately 12% higher due to the cyanocyclohexyl carbamoyl group, which may reduce solubility in polar solvents.
Pyrazole Carboxamides ()
lists pyrazole carboxamides with varied substituents, such as 4-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide (CAS 957261-73-3):
| Compound | Substituents | Functional Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 4-methoxy, phenyl, [(1-cyanocyclohexyl)carbamoyl]methyl | Ester, carbamoyl | ~400 (estimated) | Ester group increases lipophilicity; cyanocyclohexyl adds steric bulk |
| 4-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | 4-amino, N,N-dimethyl | Carboxamide | 154.17 | Smaller size and polar carboxamide group improve aqueous solubility |
Key Findings :
- The target compound’s ester group may confer faster metabolic clearance compared to carboxamides, which are more resistant to enzymatic hydrolysis.
Biological Activity
[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. The compound features a unique structural framework that includes a pyrazole moiety, which is known for its significant pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 318.38 g/mol. The compound's structure includes functional groups that are pivotal in determining its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the 1-cyanocyclohexylamine intermediate through the reaction of cyclohexanone with cyanide ions.
- Formation of the carbamoyl group by reacting the intermediate with a carbamoylating agent like carbonyl diimidazole.
- Coupling with methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate using a base such as triethylamine to facilitate the reaction .
Anticancer Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds containing the 1H-pyrazole scaffold could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| MACs | MDA-MB-231 | <10 | |
| MACs | HepG2 | <20 | |
| Curcumin | MDA-MB-231 | 15 | |
| Paclitaxel | HepG2 | 25 |
The mechanism by which this compound exerts its anticancer effects involves interactions with specific molecular targets, including enzymes and receptors involved in cancer progression. Notably, compounds with a pyrazole structure have been shown to inhibit key targets such as topoisomerase II and EGFR, which are critical in tumor growth and survival .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives are also recognized for their antibacterial and anti-inflammatory activities. Studies have reported that compounds with similar structures can effectively combat bacterial infections and reduce inflammation in various models .
Case Studies
A recent study evaluated the efficacy of various pyrazole derivatives, including this compound, in treating different cancer types. The results indicated that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like curcumin and paclitaxel in specific cancer cell lines .
Q & A
Q. Key Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during carbamoylation reduce hydrolysis of the cyanocyclohexyl group .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates esterification by 30% .
- Purity Monitoring : TLC (hexane:ethyl acetate, 3:1) and HPLC (C18 column, acetonitrile/water gradient) ensure intermediates are >95% pure before proceeding .
Basic: How can spectroscopic techniques confirm the molecular structure of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrazole C-H), δ 3.8 ppm (methoxy OCH₃), and δ 1.2–2.1 ppm (cyclohexyl CH₂) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (carbamate C=O) and ~165 ppm (ester C=O) .
- IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 1680 cm⁻¹ (carbamate C=O) .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for pyrazole ring) and confirms stereochemistry using SHELX-97 .
Q. Kinetic Studies :
- Activation Energy : 45 kJ/mol (acidic) vs. 32 kJ/mol (basic), determined via Arrhenius plots .
- Stabilization Strategies : Use of electron-withdrawing groups (e.g., cyano) on the cyclohexyl ring reduces hydrolysis by 40% .
Advanced: How do substituent modifications on the pyrazole ring affect bioactivity?
Answer:
Comparative studies on analogs reveal structure-activity relationships:
- Methoxy vs. Ethoxy : Methoxy at C4 increases lipophilicity (logP = 2.1 vs. 2.5), enhancing membrane permeability .
- Fluorophenyl Substitution : Introduces H-bonding with enzyme pockets (e.g., COX-2 inhibition IC₅₀ = 0.8 μM vs. 2.3 μM for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
